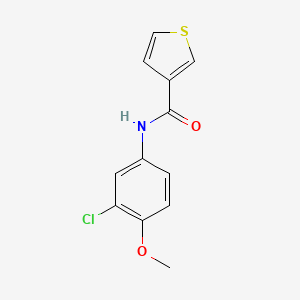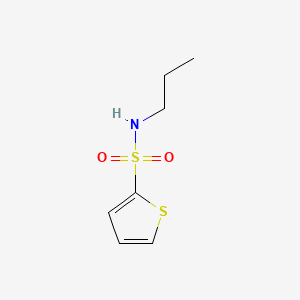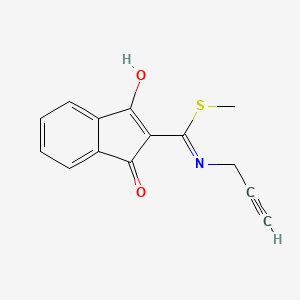![molecular formula C12H27N3O2 B2997873 tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate CAS No. 1044679-59-5](/img/structure/B2997873.png)
tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate” is a chemical compound with the molecular formula C9H20N2O2 . It is also known by other names such as “tert-Butyl N-(2-aminoethyl)carbamate” and "N-tert-Butoxycarbonyl-1,2-diaminoethane" .
Synthesis Analysis
The synthesis of this compound involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product .
Molecular Structure Analysis
The molecular structure of “tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate” consists of a carbamate group attached to a tert-butyl group and a 2-aminoethyl group . The average mass of the molecule is 188.267 Da and the monoisotopic mass is 188.152481 Da .
Chemical Reactions Analysis
The chemical reactions involving “tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate” are typically catalyzed by ionic liquids . The catalytic role of the ionic liquid is envisaged as electrophilic activation of di-tert-butyl dicarbonate (Boc2O) through bifurcated hydrogen bond formation with the C-2 hydrogen of the 1-alkyl-3-methylimidazolium cation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate” include a molecular weight of 160.21 . It has a refractive index of n20/D 1.458 and a density of 1.012 g/mL at 20 °C .
Scientific Research Applications
Crystallography
A new polymorph of a similar compound, tert-butyl (2-aminophenyl)carbamate, was identified using single crystal X-ray diffraction . This research could potentially be extended to the compound , providing valuable insights into its crystal structure and properties .
Synthetic Chemistry
Ortho-phenylenediamine, a related compound, is a versatile reagent finding many uses in synthetic chemistry . It’s used as a redox-active ligand, a monomer building block to create conducting polymers, or as a precursor to the synthesis of benzimidazole heterocyclic compounds .
Drug Synthesis
The compound is potentially useful in the synthesis of novel benzimidazoles that could replace the benzoxa-diazoles in some potent anti-tubercular compounds .
Palladium-Catalyzed Synthesis
Tert-butyl carbamate, a related compound, was used in palladium-catalyzed synthesis of N-Boc-protected anilines . This suggests potential applications of your compound in similar palladium-catalyzed reactions.
Inhibitor Development
A series of N-(tert-Butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides were developed as potent noncovalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . This suggests potential applications of your compound in the development of similar inhibitors.
Commercial Availability
The compound and its related products are commercially available for scientific research , suggesting its potential use in a wide range of applications.
Mechanism of Action
The mechanism of action of “tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate” in chemical reactions involves the formation of an acyl azide intermediate, followed by a Curtius rearrangement . This rearrangement results in the formation of an isocyanate derivative, which is then trapped to yield the final product .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3O2/c1-12(2,3)17-11(16)14-9-8-13-7-6-10-15(4)5/h13H,6-10H2,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYABVOAKGPVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate | |
CAS RN |
1044679-59-5 |
Source


|
| Record name | tert-butyl N-(2-{[3-(dimethylamino)propyl]amino}ethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2997794.png)

![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2997799.png)
![N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2997800.png)

![(Z)-3-butyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2997802.png)
![5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2997803.png)



![1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one](/img/structure/B2997807.png)

![N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide](/img/structure/B2997812.png)
